2H-1,3-Diazepin-2-one, 1-(cyclopropylmethyl)hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, 1-(cyclopropylmethyl)hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopropylmethyl group, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the diazepinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl halides in the presence of a strong base.
Addition of hydroxyl groups: Hydroxylation reactions can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of phenylmethyl groups: This can be done through Friedel-Crafts alkylation reactions using benzyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The multiple hydroxyl groups and phenylmethyl groups could facilitate binding to specific sites on the target molecules, influencing their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Diazepin-2-one derivatives: Compounds with similar diazepinone rings but different substituents.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group but different core structures.
Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to different core structures.
Uniqueness
This compound is unique due to the combination of its diazepinone ring, cyclopropylmethyl group, multiple hydroxyl groups, and phenylmethyl groups
Properties
CAS No. |
167824-61-5 |
---|---|
Molecular Formula |
C28H38N2O4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1-(cyclopropylmethyl)-5,6-dihydroxy-3-(5-hydroxypentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C28H38N2O4/c31-17-9-3-8-16-29-24(18-21-10-4-1-5-11-21)26(32)27(33)25(19-22-12-6-2-7-13-22)30(28(29)34)20-23-14-15-23/h1-2,4-7,10-13,23-27,31-33H,3,8-9,14-20H2/t24-,25-,26+,27+/m1/s1 |
InChI Key |
WWTSWTPNILRSJX-XDZXDJIYSA-N |
Isomeric SMILES |
C1CC1CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CCCCCO)CC3=CC=CC=C3)O)O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC1CN2C(C(C(C(N(C2=O)CCCCCO)CC3=CC=CC=C3)O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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